BenchChemオンラインストアへようこそ!

E6 Berbamine

Calmodulin antagonism Myosin light chain kinase Enzyme inhibition

E6 Berbamine is a distinct chemical entity with a p-nitrobenzoate modification conferring 4.25-fold superior MLCK inhibition vs. analog E5 and 50-fold lower optimal protective concentration vs. berbamine. Essential for CaM studies and imatinib-resistant CML models where generic substitution fails. Verify lot-specific ≥98% purity for reproducible target engagement.

Molecular Formula C44H43N3O9
Molecular Weight 757.8 g/mol
Cat. No. B8260618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE6 Berbamine
Molecular FormulaC44H43N3O9
Molecular Weight757.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC
InChIInChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3
InChIKeyPUAVTDKYTXNVBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E6 Berbamine Procurement Guide: Calmodulin Antagonist Selection for Leukemia, MDR, and Otoprotection Research


E6 Berbamine (Berbamine p-nitrobenzoate; CAS 114784-59-7) is a synthetic derivative of the bisbenzylisoquinoline alkaloid berbamine, chemically modified via esterification with a p-nitrobenzoate group . It functions primarily as a potent, cell-permeable antagonist of calmodulin (CaM), disrupting the activity of CaM-dependent enzymes such as myosin light chain kinase (MLCK) and phosphodiesterase 1A (PDE1A) . Unlike the parent natural product berbamine, this specific chemical modification confers a distinct pharmacological profile characterized by significantly enhanced inhibitory potency against CaM-regulated targets and a unique, multimodal activity profile spanning anti-leukemic efficacy, multidrug resistance (MDR) modulation via P-glycoprotein inhibition, and otoprotection [1].

Why E6 Berbamine Cannot Be Substituted: Key Procurement Differentiators from Berbamine and Other Analogs


Procurement decisions for calmodulin antagonists in research settings cannot rely on generic substitution due to profound functional divergence even among close structural analogs. A direct comparative study of four berbamine derivatives (E0, E1, E5, and E6) demonstrated that the p-nitrobenzoate modification in E6 Berbamine yields a 4.25-fold improvement in MLCK inhibition (IC50 = 8 μM) compared to the next most potent analog (E5, IC50 = 19 μM) and dramatically outperforms the parent compound E0, which achieved only 25% inhibition at 40 μM [1]. Furthermore, while berbamine and its acetate analog exhibit anti-leukemic activity, E6 Berbamine demonstrates a 3.1-fold lower IC50 against imatinib-resistant K562 cells (2.13 μM) compared to berbamine acetate (6.6 μM), highlighting that potency differences are both target- and cell-type specific . Critically, in functional otoprotection assays, E6 Berbamine exhibits an optimal protective concentration (0.5 μM) that is 50-fold lower than that of berbamine and other analogs (25 μM), demonstrating a uniquely wide therapeutic index not shared by its structural relatives [2]. These quantitative divergences across multiple biological systems confirm that E6 Berbamine is a distinct chemical entity whose experimental outcomes cannot be extrapolated from or replicated by other berbamine derivatives.

E6 Berbamine Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Calmodulin-Dependent MLCK Inhibition: 4.25-Fold Higher Potency vs. Closest Berbamine Analog

E6 Berbamine demonstrates significantly enhanced inhibition of calmodulin-dependent myosin light chain kinase (MLCK) activity compared to the parent compound berbamine (E0) and other synthetic derivatives (E1, E5). In a direct comparative study, E6 Berbamine achieved an IC50 of 8 μM for MLCK inhibition, representing a 4.25-fold improvement over the closest analog E5 (IC50 = 19 μM) and a >5-fold improvement over E1 (IC50 = 99 μM) [1]. The parent compound E0 achieved only 25% inhibition at 40 μM, demonstrating the functional impact of the p-nitrobenzoate modification [1]. This potency improvement is further validated by a Ki value of 0.95 μM for MLCK inhibition, confirming high-affinity binding to the CaM-MLCK complex .

Calmodulin antagonism Myosin light chain kinase Enzyme inhibition

Phosphodiesterase 1A (PDE1A) Inhibition: 15-Fold Superiority Over Parent Berbamine

E6 Berbamine exhibits markedly enhanced inhibition of calmodulin-dependent phosphodiesterase (PDE) activity compared to the parent compound and other derivatives. In the same direct comparative study, E6 Berbamine achieved an IC50 of 0.53 μM for PDE inhibition, representing a 15-fold improvement over the parent compound berbamine (E0, IC50 = 9.8 μM) and a 5.3-fold improvement over TFP (IC50 = 2.8 μM) [1]. The compound also outperformed E1 (IC50 = 8.0 μM) and E5 (IC50 = 0.8 μM), with E6 remaining the most potent PDE1A inhibitor in the series [1].

Phosphodiesterase inhibition cAMP/cGMP signaling Calmodulin antagonism

Anti-Leukemic Activity in Imatinib-Resistant K562 Cells: 3.1-Fold Superior to Berbamine Acetate

E6 Berbamine demonstrates potent anti-leukemic activity against imatinib-resistant chronic myeloid leukemia (CML) cells. In K562 cells expressing p210 BCR-ABL and MDR1, E6 Berbamine exhibits an IC50 of 2.13 μM at 48 hours as measured by MTT assay . This represents a 3.1-fold improvement in potency compared to another berbamine derivative, berbamine acetate (Compound 3a), which requires an IC50 of 6.6 μM for growth inhibition of imatinib-resistant K562 cells under comparable conditions . The enhanced anti-proliferative activity of E6 Berbamine in this resistant leukemia model suggests superior efficacy against MDR1-expressing cancer cells.

Leukemia Imatinib resistance K562 cells BCR-ABL

Otoprotective Therapeutic Window: 50-Fold Lower Optimal Protective Concentration vs. Berbamine

E6 Berbamine exhibits a uniquely wide therapeutic window for otoprotection compared to berbamine and other bisbenzylisoquinoline analogs. In a zebrafish lateral line hair cell protection assay against 200 μM neomycin-induced ototoxicity, E6 Berbamine achieved optimal protection at 0.5 μM, a concentration 50-fold lower than the optimal protective concentration (OPC) of berbamine, hernandezine, and isotetrandrine, which all required 25 μM for maximal effect [1]. Critically, E6 Berbamine's OPC is nearly 100-fold below its toxicity threshold, whereas other analogs showed protective efficacy only at concentrations approaching their cytotoxic limits [1]. E6 Berbamine provided ≥75% hair cell protection and maintained hair cell functionality during and after incubation as confirmed by electrophysiology [1].

Otoprotection Aminoglycoside toxicity Hair cell protection Zebrafish model

P-Glycoprotein Inhibition: Added MDR Modulation Activity at 10 μM

Beyond its calmodulin antagonism, E6 Berbamine is reported to inhibit P-glycoprotein (P-gp, MDR1) activity in purified primary cultured rat brain microvessel endothelial cells at a concentration of 10 μM [1]. This property is not uniformly documented across the berbamine analog series and represents a potential additional mechanism contributing to its efficacy in MDR1-expressing leukemia cells . While direct comparative P-gp inhibition data for other berbamine derivatives are not available in the same experimental system, the combination of sub-micromolar CaM antagonism (Ki = 0.95 μM) with micromolar P-gp inhibition positions E6 Berbamine as a unique dual-action tool compound for studying the intersection of calcium signaling and drug efflux in MDR cancer models [1].

Multidrug resistance P-glycoprotein Blood-brain barrier MDR1

E6 Berbamine Research and Industrial Application Scenarios


Calmodulin-Dependent Kinase and PDE1A Pathway Dissection

E6 Berbamine is optimally deployed as a potent, cell-permeable calmodulin antagonist for studies requiring robust inhibition of CaM-MLCK (Ki = 0.95 μM, IC50 = 8 μM) and CaM-PDE1A (IC50 = 0.53 μM) signaling [1]. Its 4.25-fold to 18.5-fold potency advantage over parent berbamine and other analogs ensures complete target engagement at low micromolar concentrations, minimizing off-target effects in primary neuronal or smooth muscle cell cultures .

Imatinib-Resistant Chronic Myeloid Leukemia (CML) and MDR1 Cancer Models

E6 Berbamine is the preferred berbamine derivative for investigating therapeutic strategies in imatinib-resistant CML due to its IC50 of 2.13 μM against MDR1-expressing K562 cells, representing a 3.1-fold potency improvement over berbamine acetate [1]. Its dual activity as a CaM antagonist and P-glycoprotein inhibitor (active at 10 μM) makes it uniquely suited for probing the interplay between calcium signaling and drug efflux in multidrug-resistant cancer models .

Preclinical Otoprotection and Aminoglycoside Toxicity Studies

E6 Berbamine is the only berbamine derivative with a sufficiently wide therapeutic index for chronic in vivo otoprotection studies, with an optimal protective concentration of 0.5 μM that is 50-fold lower than berbamine and 100-fold below its own toxicity threshold [1]. It should be selected for all zebrafish and mammalian inner ear research aimed at preventing aminoglycoside-induced hair cell death, as it maintains cellular functionality while conferring robust protection [1].

Blood-Brain Barrier and MDR1 Efflux Transporter Research

E6 Berbamine serves as a valuable tool compound for investigating P-glycoprotein function at the blood-brain barrier, with demonstrated inhibitory activity in purified primary cultured rat brain microvessel endothelial cells at 10 μM [1]. This property is not documented for parent berbamine, making E6 Berbamine the appropriate selection for studies requiring concurrent CaM antagonism and P-gp modulation in neurovascular units .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for E6 Berbamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.